1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of hydrazine derivatives with pyrazolo[3,4-d]pyrimidine precursors. One common method includes the reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with benzylhydrazine under reflux conditions in the presence of a base such as sodium carbonate . The reaction is usually carried out in a polar solvent like ethanol or dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various alkyl or aryl-substituted pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of specific kinases. The compound acts as a competitive inhibitor, binding to the ATP-binding site of the kinase and preventing phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell growth and proliferation, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the kinase active site, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: The parent compound, known for its broad spectrum of biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potent kinase inhibition properties.
Uniqueness
1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its unique hydrazinyl and benzyl substitutions, which enhance its biological activity and selectivity. These modifications improve its pharmacokinetic properties, making it a more effective and versatile compound for therapeutic applications .
Properties
IUPAC Name |
(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c13-17-11-10-6-16-18(12(10)15-8-14-11)7-9-4-2-1-3-5-9/h1-6,8H,7,13H2,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALFWPZLXIOEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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